N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S2 and its molecular weight is 459.94. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Action on Thymidylate Synthase and Dihydrofolate Reductase
One key area of application for derivatives of the compound is as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, making them valuable targets for anticancer drug development. A study by Gangjee et al. (2008) reported the synthesis of classical and nonclassical analogues showing potent dual inhibitory activity against human TS and DHFR. The most potent classical analogue demonstrated significant inhibition with IC50 values of 40 nM for TS and 20 nM for DHFR, indicating the potential for therapeutic applications in cancer treatment Gangjee et al., 2008.
Antitumor Activity
Another application is in the development of antitumor agents. For instance, Hafez and El-Gazzar (2017) synthesized novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, evaluating their antitumor activity against various human cancer cell lines. The study found that several newly synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, particularly against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines Hafez & El-Gazzar, 2017.
Structural Analysis and Drug Design
Structural analysis and crystallography studies offer insights into the conformations and interactions of these compounds, aiding in drug design and development. For example, Subasri et al. (2016) detailed the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing valuable information on the folded conformation and intramolecular hydrogen bond stabilizing the structure. Such studies are critical for understanding the molecular basis of the compound's activity and for the rational design of more effective derivatives Subasri et al., 2016.
Novel Antiviral Molecules
Research also extends into antiviral applications, with some derivatives being investigated for their potential against COVID-19. Mary et al. (2020) synthesized and characterized a novel antiviral molecule, demonstrating its potency through molecular docking against SARS-CoV-2 protein. The study highlights the compound's potential relevance in the search for effective COVID-19 treatments Mary et al., 2020.
Mechanism of Action
Target of Action
F6609-2234 is a kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data . These fibroblast growth factor receptors (FGFRs) play a crucial role in the deregulated proliferation of certain tumors .
Mode of Action
F6609-2234 interacts with its targets by binding to the FGFRs, thereby inhibiting their phosphorylation and signaling . This results in decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions .
Biochemical Pathways
The inhibition of FGFRs by F6609-2234 affects the downstream signaling pathways involved in cell proliferation and survival . This leads to antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer .
Result of Action
The molecular and cellular effects of F6609-2234’s action primarily involve the inhibition of FGFRs, leading to decreased cell viability and antitumor activity . This is particularly evident in cell lines and xenograft models expressing FGFR genetic alterations .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-13(22)5-4-7-15(12)24-18(27)11-30-21-25-16-9-10-29-19(16)20(28)26(21)17-8-3-2-6-14(17)23/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDVBNETASIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.